tert-Butyldimethylsilyl cyanide

Description

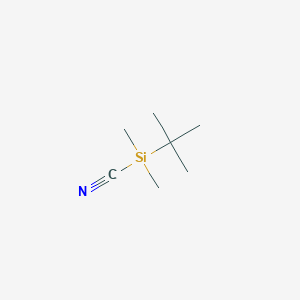

Structure

3D Structure

Properties

IUPAC Name |

[tert-butyl(dimethyl)silyl]formonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAKIXKDPQTVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404114 | |

| Record name | tert-Butyldimethylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56522-24-8 | |

| Record name | tert-Butyldimethylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56522-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyldimethylsilyl Cyanide: Structure, Bonding, and Synthetic Utility

Abstract

This technical guide provides an in-depth analysis of tert-Butyldimethylsilyl cyanide (TBDMSCN), a pivotal reagent in modern organic synthesis. We will explore its fundamental molecular structure, the nuanced nature of its chemical bonding, and its spectroscopic signature. This guide is designed for researchers, chemists, and drug development professionals, offering not just procedural knowledge but also the underlying chemical principles that govern its reactivity. We will delve into validated synthetic protocols for its preparation and its primary application in the cyanosilylation of sterically demanding carbonyl compounds, a transformation where it offers distinct advantages over less bulky analogues. The causality behind experimental choices, safety protocols, and mechanistic pathways will be emphasized to provide a comprehensive and actionable understanding of this versatile cyanating agent.

Introduction to tert-Butyldimethylsilyl Cyanide (TBDMSCN)

In the landscape of synthetic chemistry, silyl cyanides serve as indispensable tools for the introduction of the cyanide moiety, a versatile functional group that is a precursor to amines, carboxylic acids, and various nitrogen-containing heterocycles.[1] Among these reagents, tert-Butyldimethylsilyl cyanide, (CH₃)₃CSi(CH₃)₂CN, stands out due to the unique steric and electronic properties conferred by the tert-butyldimethylsilyl group. Unlike its less bulky counterpart, trimethylsilyl cyanide (TMSCN), TBDMSCN provides enhanced stability to its reaction products and exhibits unique reactivity, particularly with sterically hindered substrates.[2]

This guide will illuminate the core chemical characteristics of TBDMSCN, providing a robust framework for its effective and safe utilization in a laboratory setting.

Molecular Structure and Bonding

The efficacy of TBDMSCN as a reagent is a direct consequence of its unique molecular architecture and the nature of its chemical bonds.

General Structure and Physicochemical Properties

TBDMSCN is a solid at room temperature with a melting point of 76-79 °C.[3] It is soluble in common organic solvents like methylene chloride and THF but reacts rapidly with water and other protic solvents.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NSi | [4] |

| Molecular Weight | 141.29 g/mol | [3][4] |

| CAS Number | 56522-24-8 | [4] |

| Melting Point | 76-79 °C (lit.) | [2] |

| Boiling Point | 163-165 °C | [2][3] |

| Appearance | White solid | [5] |

The Si-CN Linkage: A Covalent Bond with Isocyanide Equilibrium

A critical aspect of silyl cyanides is the nature of the silicon-cyanide bond. Spectroscopic and structural studies have confirmed that these compounds exist as an equilibrium mixture of the cyanide (R₃Si-CN) and a small fraction of the isocyanide (R₃Si-NC) form.[6] For most silyl cyanides, the isocyanide isomer accounts for only about 5% of the population at equilibrium.[6]

The Si-CN bond is best described as a polar covalent bond. While electrons are shared, the difference in electronegativity between silicon (1.90) and carbon (2.55) induces a partial positive charge on the silicon atom and a partial negative charge on the cyanide carbon, influencing its nucleophilic character. This covalent nature distinguishes it from purely ionic cyanides like KCN, rendering it soluble in organic solvents and moderating its reactivity.[7][8]

Caption: Molecular structure of tert-Butyldimethylsilyl cyanide.

Spectroscopic Characterization

The structure of TBDMSCN is readily confirmed by standard spectroscopic methods.

| Technique | Key Feature | Interpretation |

| ¹H NMR | Two singlets. One at high field for the six Si-CH₃ protons and one at slightly lower field for the nine C-(CH₃)₃ protons. | Confirms the presence and ratio of the two distinct methyl environments. |

| ¹³C NMR | Signals corresponding to the Si-CH₃ carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the cyanide carbon. | Provides a complete carbon skeleton map. |

| IR Spectroscopy | A sharp, medium-intensity absorption band around 2180-2200 cm⁻¹. | Characteristic stretching vibration of the C≡N triple bond in a silyl cyanide. |

| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic fragmentation patterns, often involving the loss of a methyl or tert-butyl group. | Confirms the molecular weight and provides structural clues.[4] |

Synthesis of tert-Butyldimethylsilyl Cyanide

The preparation of TBDMSCN is typically achieved through the nucleophilic substitution of the chlorine atom in tert-Butyldimethylsilyl chloride (TBDMSCl) with a cyanide source. The choice of cyanide salt and reaction conditions is critical for achieving high yields and purity.

Synthetic Rationale and Causality

While various cyanide salts can be used, alkali metal cyanides like NaCN or KCN have low solubility in many organic solvents.[6] To overcome this, two primary strategies are employed:

-

Phase-Transfer Catalysis: Using a catalyst like 18-crown-6 to complex the potassium ion (when using KCN), increasing the effective solubility and nucleophilicity of the cyanide anion in solvents like methylene chloride.[2]

-

Use of More Soluble Cyanide Salts: Silver(I) cyanide (AgCN) can be used, as the precipitation of AgCl drives the reaction forward. However, AgCN is more expensive. Lithium cyanide (LiCN) offers higher reactivity compared to other alkali metal cyanides.[6]

The reaction must be conducted under strictly anhydrous conditions because TBDMSCl and the TBDMSCN product are both highly sensitive to moisture, which would lead to the formation of siloxanes and the release of toxic hydrogen cyanide gas.[3][6]

Detailed Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a self-validating system for the reliable synthesis of TBDMSCN.

Objective: To synthesize tert-Butyldimethylsilyl cyanide from tert-Butyldimethylsilyl chloride and potassium cyanide.

Materials:

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1 equiv.)[5]

-

Potassium cyanide (KCN) (1.3 equiv.)

-

18-crown-6 (0.31 equiv.)

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add anhydrous methylene chloride, followed by potassium cyanide and 18-crown-6.

-

Substrate Addition: Add tert-Butyldimethylsilyl chloride to the stirring suspension.

-

Reaction: Heat the mixture to reflux under nitrogen. The progress of the reaction can be monitored by GC or TLC by observing the disappearance of the starting TBDMSCl.

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite under inert atmosphere to remove the precipitated KCl and excess KCN.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or sublimation to yield pure TBDMSCN as a white solid.

Caption: Mechanism of Lewis acid-catalyzed cyanosilylation.

Detailed Experimental Protocol: Cyanosilylation of 2,2,6-Trimethylcyclohexanone

Objective: To synthesize the TBDMS-protected cyanohydrin of a sterically hindered ketone.

Materials:

-

2,2,6-Trimethylcyclohexanone (1 equiv.)

-

tert-Butyldimethylsilyl cyanide (TBDMSCN) (1.2 equiv.)

-

Zinc iodide (ZnI₂) (catalytic amount, ~5 mol%)

-

Anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN)

Procedure:

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the 2,2,6-trimethylcyclohexanone and the catalytic amount of ZnI₂ in the anhydrous solvent.

-

Reagent Addition: Add the TBDMSCN to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC analysis.

-

Quench & Workup: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure silylated cyanohydrin.

Safety and Handling

Trustworthiness through Safety: A protocol is only trustworthy if it is safe. TBDMSCN and its precursors are hazardous materials that demand strict handling procedures.

-

High Toxicity: TBDMSCN is classified as highly toxic if swallowed, in contact with skin, or if inhaled. [4]It is a source of cyanide, a potent and rapid-acting poison. [9]* Moisture Sensitivity: It reacts rapidly with water, alcohols, and moisture to release highly toxic hydrogen cyanide (HCN) gas. [3]All manipulations must be carried out under a strictly inert and dry atmosphere.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves (consider double-gloving), and a lab coat.

-

Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental safety regulations. A common method involves treatment with an alkaline solution of bleach or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.

Conclusion

tert-Butyldimethylsilyl cyanide is a highly effective and specialized reagent for the introduction of cyanide into complex molecules. Its defining feature—the bulky silyl group—imparts significant stability to its products and enables the cyanosilylation of sterically congested carbonyls that are challenging for other reagents. [2][10]A thorough understanding of its structure, the covalent nature of the Si-CN bond, and its sensitivity to moisture is paramount for its successful and safe application. The protocols and mechanistic insights provided in this guide offer a validated framework for researchers to leverage the unique synthetic power of TBDMSCN in their work.

References

- BenchChem. A Comparative Guide to (tert-Butyldimethylsilyloxy)malononitrile and Trimethylsilyl Cyanide in Synthetic Chemistry.

- PubChem. tert-Butyldimethylsilyl cyanide.

- SLS - Lab Supplies. tert-Butyldimethylsilyl cyanid | 407852-1G | SIGMA-ALDRICH.

- Sigma-Aldrich. tert-Butyldimethylsilyl cyanide 97 56522-24-8.

- CookeChem. tert-Butyldimethylsilyl cyanide , 97% , 56522-24-8.

- North, M. Product Subclass 24: Silyl Cyanides. Science of Synthesis.

- ChemicalBook. TERT-BUTYLDIMETHYLSILYL CYANIDE | 56522-24-8.

- Wikipedia. tert-Butyldimethylsilyl chloride.

- ChemistryStudent. Covalent and Ionic Character (A-Level).

- ChemTalk. Ionic vs Covalent Bonds.

- Johns Hopkins Center for Health Security. Factsheet | Cyanide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TERT-BUTYLDIMETHYLSILYL CYANIDE | 56522-24-8 [chemicalbook.com]

- 3. tert-Butyldimethylsilyl cyanide , 97% , 56522-24-8 - CookeChem [cookechem.com]

- 4. tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. Ionic vs Covalent Bonds | ChemTalk [chemistrytalk.org]

- 9. centerforhealthsecurity.org [centerforhealthsecurity.org]

- 10. scientificlabs.com [scientificlabs.com]

stability and reactivity of tert-Butyldimethylsilyl cyanide

An In-Depth Technical Guide to the Stability and Reactivity of tert-Butyldimethylsilyl Cyanide

Authored by a Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, the precise introduction of the cyanide moiety remains a cornerstone for the construction of complex molecular architectures, serving as a versatile precursor to essential functional groups such as amines, carboxylic acids, and amides. Among the repertoire of cyanating agents, silyl cyanides have emerged as highly effective reagents, offering advantages in solubility and reactivity over traditional inorganic cyanides. While trimethylsilyl cyanide (TMSCN) has been a workhorse in this field, its high volatility and the relative instability of its adducts have necessitated the development of more robust alternatives. Tert-Butyldimethylsilyl cyanide (TBDMSCN), with its sterically demanding tert-butyl group, presents a significant advancement, offering enhanced stability of both the reagent and its products, thereby expanding the scope of cyanosilylation reactions. This guide provides a comprehensive exploration of the stability and reactivity of TBDMSCN, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability Profile

Tert-Butyldimethylsilyl cyanide is a white solid with a melting point in the range of 76-79 °C and a boiling point of approximately 163-167 °C.[1] This contrasts with the lower boiling point of TMSCN (114-117 °C), rendering TBDMSCN less volatile and easier to handle in a laboratory setting.[2]

Hydrolytic Stability

Thermal Stability

TBDMSCN is a thermally stable compound under normal laboratory conditions. Its solid nature at room temperature contributes to its stability and ease of storage. While specific differential scanning calorimetry (DSC) data for TBDMSCN is not extensively published, its higher boiling point compared to TMSCN suggests a lower vapor pressure and greater thermal robustness. Proper storage in a cool, dry place, away from incompatible materials, ensures its long-term stability.[4]

Reactivity and Synthetic Applications

The synthetic utility of TBDMSCN lies in its ability to act as a potent source of nucleophilic cyanide. The presence of the silyl group activates the cyanide moiety, making it a more effective nucleophile than simple alkali metal cyanides in many organic solvents. The reactivity of TBDMSCN is often modulated through the use of catalysts, which can be broadly categorized as Lewis acids or base/phase-transfer catalysts.

Cyanosilylation of Carbonyl Compounds

One of the most important applications of TBDMSCN is the cyanosilylation of aldehydes and ketones to form silylated cyanohydrins. These products are valuable intermediates that can be readily converted to α-hydroxy acids, β-amino alcohols, and other useful building blocks.

TBDMSCN excels in the cyanosilylation of sterically hindered ketones, a reaction that is often challenging with TMSCN.[5] The greater steric bulk of the TBDMS group can favor the addition to sterically congested centers. These reactions are typically catalyzed by Lewis acids, such as zinc iodide (ZnI₂), or by a combination of a cyanide salt and a phase-transfer catalyst, like potassium cyanide (KCN) with 18-crown-6.

Mechanism of ZnI₂-Catalyzed Cyanosilylation:

The Lewis acid ZnI₂ activates the ketone by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The cyanide from TBDMSCN then attacks the activated carbonyl, followed by silylation of the resulting zinc alkoxide to yield the TBDMS-protected cyanohydrin and regenerate the catalyst.

Figure 1: Catalytic cycle for the ZnI₂-catalyzed cyanosilylation of a ketone.

Experimental Protocol: ZnI₂-Catalyzed Cyanosilylation of 2,2,6,6-Tetramethylcyclohexanone

-

To a stirred solution of 2,2,6,6-tetramethylcyclohexanone (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add zinc iodide (0.1 mmol).

-

Add tert-Butyldimethylsilyl cyanide (1.2 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired silylated cyanohydrin.

The KCN/18-crown-6 system operates through phase-transfer catalysis. The 18-crown-6 ether encapsulates the potassium ion, making the "naked" cyanide ion more soluble and highly nucleophilic in the organic solvent.[1] This highly reactive cyanide attacks the carbonyl compound, and the resulting alkoxide is then trapped by the TBDMS group from TBDMSCN.

Figure 2: Role of 18-crown-6 in enhancing cyanide nucleophilicity.

Strecker Reaction for the Synthesis of α-Aminonitriles

The Strecker synthesis is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile, a valuable precursor to α-amino acids.[6][7] TBDMSCN can be effectively employed as the cyanide source in this reaction, often in the presence of a Lewis acid or other activating agent. The reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide from TBDMSCN.

Experimental Protocol: Strecker Reaction of Benzaldehyde, Aniline, and TBDMSCN

-

To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add a catalytic amount of a suitable Lewis acid (e.g., InCl₃, 0.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add tert-Butyldimethylsilyl cyanide (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the corresponding α-aminonitrile.

Ring-Opening of Epoxides

TBDMSCN can also be used for the regioselective ring-opening of epoxides to furnish β-silyloxynitriles or β-hydroxy isonitriles, depending on the reaction conditions and the nature of the catalyst.[5][8] Lewis acid catalysis, typically with reagents like ZnI₂, promotes the formation of the nitrile product. The reaction generally proceeds via nucleophilic attack at the less sterically hindered carbon of the epoxide.

Mechanism of Lewis Acid-Catalyzed Epoxide Ring-Opening:

The Lewis acid activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. The cyanide then attacks one of the carbons of the epoxide, leading to the ring-opened product.

Figure 3: Lewis acid-catalyzed ring-opening of an epoxide with TBDMSCN.

Safe Handling and Storage

Tert-Butyldimethylsilyl cyanide is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. As it is sensitive to moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4]

Conclusion

Tert-Butyldimethylsilyl cyanide is a valuable and versatile reagent in modern organic synthesis. Its enhanced stability compared to TMSCN, particularly in the context of its reaction products, makes it an excellent choice for a variety of cyanation reactions, especially those involving sterically demanding substrates. A thorough understanding of its reactivity profile, the role of catalysts, and appropriate handling procedures is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and professionals to confidently incorporate TBDMSCN into their synthetic strategies for the efficient construction of complex molecules.

References

- North, M. Product Subclass 24: Silyl Cyanides. Science of Synthesis, 2005, 19, 195-218.

-

Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]

-

Durham e-Theses. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. [Link]

-

Organic Syntheses. 18-CROWN-6. [Link]

-

Wikipedia. 18-Crown-6. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Wikipedia. Phase-transfer catalyst. [Link]

-

Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

- Romero-Hernández, L. L. Trimethylsilyl Cyanide (TMSCN). Synlett, 2015, 26(03), 433-434.

-

Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. [Link]

- Grotenhuis, C. te, Schoonen, L., & Rutjes, F. P. J. T. The cyanide-induced ring opening of epoxides leads to the formation of a new C—C bond.

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. Catalytic properties of a series of coordination networks: cyanosilylation of aldehydes catalyzed by Zn(ii)-4,4′-bpy-carboxylato complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Solubility of tert-Butyldimethylsilyl Cyanide in Organic Solvents

Abstract

Introduction to tert-Butyldimethylsilyl Cyanide (TBDMSCN)

Tert-Butyldimethylsilyl cyanide, with the chemical formula C7H15NSi, is an organosilicon compound recognized for its utility as a bulky silylating agent and a source of cyanide anions.[1] In synthetic organic chemistry, TBDMSCN is frequently employed in the cyanosilylation of aldehydes and ketones to form silylated cyanohydrins. These intermediates are valuable precursors for a variety of functional groups. The steric bulk of the tert-butyldimethylsilyl group often imparts greater stability to the resulting cyanohydrins compared to those derived from less hindered silyl cyanides like trimethylsilyl cyanide.[2] The choice of solvent is paramount for the successful application of TBDMSCN, directly impacting reaction rates, yields, and the stability of reactants and products. An understanding of its solubility is therefore not merely academic but a practical necessity for process optimization and safety.

Physicochemical Properties of TBDMSCN

A foundational understanding of TBDMSCN's physical properties is essential for its handling and application. It is a solid at room temperature with a distinct melting point.

| Property | Value | Reference |

| Molecular Formula | C7H15NSi | [3] |

| Molecular Weight | 141.29 g/mol | [3] |

| Melting Point | 76-79 °C | [1][2] |

| Boiling Point | 163-165 °C | [1][2] |

| Appearance | White solid | [4] |

Qualitative Solubility of TBDMSCN

Qualitative data indicates that tert-Butyldimethylsilyl cyanide is soluble in a range of common aprotic organic solvents.[1][2] This solubility is a critical factor in its application in organic synthesis, where it is often used in non-aqueous environments.

Recommended Solvents

Based on available information, the following aprotic solvents are suitable for dissolving TBDMSCN:

-

Chlorinated Solvents: Methylene chloride (Dichloromethane) and chloroform are effective solvents for TBDMSCN.[1][2]

-

Ethereal Solvents: Tetrahydrofuran (THF) is also reported to be a good solvent for this reagent.[1][2]

Solvents to Avoid: Protic Solvents and Water

TBDMSCN is highly sensitive to moisture and reacts rapidly with water and protic solvents (e.g., alcohols, primary and secondary amines).[1][2] This reactivity leads to the decomposition of the reagent, rendering it inactive for its intended purpose and potentially generating hazardous byproducts. Therefore, the use of anhydrous conditions and aprotic solvents is mandatory when working with TBDMSCN.

Summary of Qualitative Solubility

| Solvent Class | Specific Examples | Solubility Behavior | Citation |

| Chlorinated | Dichloromethane, Chloroform | Soluble | [1][2] |

| Ethers | Tetrahydrofuran (THF) | Soluble | [1][2] |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive/Decomposes | [1][2] |

Factors Influencing the Solubility of TBDMSCN

The solubility of a solid in a liquid solvent is governed by several factors, including the intermolecular forces between the solute and solvent, temperature, and pressure.[5][6] For TBDMSCN, its molecular structure dictates its interactions with different solvents.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful starting point for predicting solubility. TBDMSCN is a relatively nonpolar molecule, despite the presence of the polar cyanide group. The bulky, nonpolar tert-butyl and methyl groups on the silicon atom dominate the molecular surface. Consequently, it dissolves readily in nonpolar or weakly polar aprotic solvents that can engage in van der Waals interactions.

Solvent Polarity

While generally soluble in nonpolar solvents, the polarity of the solvent can still influence the degree of solubility. Aprotic solvents with a moderate polarity, such as dichloromethane and THF, are effective because they can solvate the TBDMSCN molecule without having reactive protic groups.

Temperature

For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. For TBDMSCN, it is expected that its solubility in compatible organic solvents will increase at higher temperatures. However, the thermal stability of the compound and the potential for side reactions at elevated temperatures must be considered.

Molecular Structure and Steric Hindrance

The large tert-butyl group in TBDMSCN contributes significantly to its steric bulk. This can influence how solvent molecules pack around the solute, which may affect solubility compared to less hindered silyl cyanides.

Diagram: Factors Affecting TBDMSCN Solubility

Caption: Key factors influencing the solubility of TBDMSCN.

Quantitative Solubility Data: A Noteworthy Gap

A thorough review of the scientific literature and chemical databases did not yield specific quantitative solubility data for tert-Butyldimethylsilyl cyanide in any organic solvent. This absence of data highlights a need within the research community for such fundamental information to better control and optimize reactions involving this reagent. The following section provides a detailed experimental protocol to enable researchers to determine this data.

Experimental Protocol for Determining the Solubility of TBDMSCN

This protocol describes a gravimetric method for determining the solubility of TBDMSCN in a given aprotic organic solvent at a specific temperature. Given the reactivity and toxicity of TBDMSCN, all manipulations must be performed under anhydrous conditions in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Equipment

-

tert-Butyldimethylsilyl cyanide (high purity)

-

Anhydrous organic solvent of choice (e.g., dichloromethane, THF, toluene, acetonitrile)

-

Small, oven-dried glass vials with screw caps or septa

-

Temperature-controlled shaker or water bath

-

Syringes and needles for transfer of anhydrous solvents

-

0.2 µm syringe filters (compatible with the solvent)

-

Pre-weighed, oven-dried collection vials

-

Analytical balance (readable to at least 0.1 mg)

-

Inert gas source (e.g., nitrogen or argon)

Step-by-Step Methodology

-

Preparation:

-

Place a magnetic stir bar in several small, clean, and dry vials.

-

Accurately weigh an excess amount of TBDMSCN into each vial. The amount should be more than what is expected to dissolve.

-

Under an inert atmosphere, add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed, oven-dried collection vial. Record the exact volume of the aliquot.

-

Weigh the collection vial containing the saturated solution to determine the mass of the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the collection vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of TBDMSCN.

-

Once all the solvent has been removed, re-weigh the vial containing the solid residue of TBDMSCN.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved TBDMSCN by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can be expressed in various units:

-

g/100 mL: (mass of residue / volume of aliquot) * 100

-

mol/L: (mass of residue / molecular weight of TBDMSCN) / volume of aliquot in L

-

-

Self-Validating System and Controls

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility should be consistent once equilibrium is achieved.

-

Multiple Replicates: The experiment should be performed in triplicate for each solvent and temperature to ensure the reproducibility of the results.

-

Temperature Control: Accurate temperature control is crucial as solubility is temperature-dependent.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of TBDMSCN solubility.

Safety and Handling of TBDMSCN

Tert-Butyldimethylsilyl cyanide is a toxic compound and must be handled with extreme care.[3]

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Handling: Always handle TBDMSCN in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[7]

-

Reactivity: Avoid contact with water, protic solvents, and strong oxidizing agents.[1][2][7] Reaction with moisture or acids will liberate highly toxic hydrogen cyanide gas.

Conclusion

Tert-Butyldimethylsilyl cyanide is a valuable synthetic tool whose efficacy is intrinsically linked to its solubility in the chosen reaction medium. While it is known to be soluble in common aprotic organic solvents such as dichloromethane, THF, and chloroform, and reactive towards protic solvents, a significant gap exists in the literature regarding its quantitative solubility. This guide has provided a framework for understanding the factors that govern its solubility and has presented a robust experimental protocol for its determination. By following the outlined procedures, researchers can obtain the necessary data to enhance the precision, safety, and efficiency of their synthetic endeavors involving this important reagent.

References

-

PubChem. tert-Butyldimethylsilyl cyanide. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849. National Center for Biotechnology Information. [Link]

-

Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link]

-

Chemistry LibreTexts. 17.5: Factors that Affect Solubility. [Link]

-

FCT EMIS. Factors Affecting Solubility. [Link]

-

Wikipedia. tert-Butyldimethylsilyl chloride. [Link]

Sources

- 1. tert-Butyldimethylsilyl cyanide , 97% , 56522-24-8 - CookeChem [cookechem.com]

- 2. TERT-BUTYLDIMETHYLSILYL CYANIDE | 56522-24-8 [chemicalbook.com]

- 3. tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 5. fctemis.org [fctemis.org]

- 6. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

A Spectroscopic Deep Dive: An In-Depth Technical Guide to the Characterization of tert-Butyldimethylsilyl Cyanide (TBDMSCN)

Introduction: The Synthetic Utility and Analytical Nuances of TBDMSCN

tert-Butyldimethylsilyl cyanide (TBDMSCN) is a versatile reagent in modern organic synthesis, primarily utilized as a sterically hindered source of cyanide for the formation of cyanohydrins from aldehydes and ketones. Its bulky tert-butyldimethylsilyl (TBDMS) group offers distinct advantages in terms of stability and selectivity compared to less hindered silyl cyanides like trimethylsilyl cyanide (TMSCN).[1] Professionals in drug development and materials science frequently employ TBDMSCN for the precise introduction of the nitrile functionality, a key building block in a myriad of complex molecules.

Given its pivotal role, an unambiguous and thorough analytical characterization of TBDMSCN is paramount to ensure purity, confirm identity, and understand its reactivity. This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize TBDMSCN: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the resulting data, grounded in established chemical principles.

This document is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical chemistry of this important synthetic tool.

Molecular Structure and Key Analytical Features

Before examining the spectral data, it is essential to understand the molecular structure of TBDMSCN. The molecule consists of a central silicon atom bonded to two methyl groups, one tert-butyl group, and a cyanide group. This structure gives rise to a distinct set of spectroscopic signals that allow for its definitive identification.

Figure 1: 2D Structure of tert-Butyldimethylsilyl cyanide (TBDMSCN).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For TBDMSCN, a multi-nuclear approach examining ¹H, ¹³C, and ²⁹Si provides a complete picture of the molecule's carbon and silicon framework.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to the electron density around it. In TBDMSCN, there are two distinct proton environments: the protons of the tert-butyl group and the protons of the two equivalent methyl groups attached to the silicon atom. This results in a simple and easily interpretable spectrum.

Experimental Protocol: ¹H NMR of TBDMSCN

-

Sample Preparation: Dissolve approximately 10-20 mg of TBDMSCN in ~0.6 mL of deuterated chloroform (CDCl₃).[2] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[4]

-

Acquisition Parameters: A standard proton experiment is sufficient. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.

Data Summary & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.95 | Singlet (s) | 9H | Protons of the tert-butyl group, -(CH₃)₃C |

| ~0.35 | Singlet (s) | 6H | Protons of the two Si-methyl groups, -Si(CH₃)₂ |

The ¹H NMR spectrum of TBDMSCN is characterized by its simplicity. The nine protons of the magnetically equivalent methyl groups in the tert-butyl moiety give rise to a single sharp peak (a singlet) at approximately 0.95 ppm. The six protons of the two methyl groups directly attached to the silicon atom are also equivalent and appear as another singlet further upfield, around 0.35 ppm. The upfield chemical shifts are characteristic of protons on alkyl groups attached to silicon, which is less electronegative than carbon.[5] The 9:6 integration ratio of these two peaks provides quantitative confirmation of the structure.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[6] TBDMSCN has five unique carbon environments.

Experimental Protocol: ¹³C NMR of TBDMSCN

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.[4]

-

Acquisition Parameters: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing: Fourier transform the FID and phase correct the spectrum.

Data Summary & Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~120.0 | Cyano carbon, C ≡N |

| ~25.8 | Methyl carbons of the tert-butyl group, -C H₃ |

| ~18.5 | Quaternary carbon of the tert-butyl group, -C (CH₃)₃ |

| ~ -3.0 | Si-methyl carbons, -Si(C H₃)₂ |

The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. The nitrile carbon appears significantly downfield (around 120.0 ppm), which is characteristic for this functional group.[6] The carbons of the tert-butyl group are found in their typical aliphatic regions: the three equivalent methyl carbons around 25.8 ppm and the quaternary carbon at a slightly more shielded position around 18.5 ppm. Most notably, the carbons of the methyl groups attached to the silicon appear at a highly shielded (upfield) chemical shift, often below 0 ppm (around -3.0 ppm), which is a hallmark of carbons directly bonded to silicon.

²⁹Si NMR Spectroscopy

Principle & Rationale: ²⁹Si NMR is a specialized technique that directly probes the silicon atom. Although the natural abundance of the ²⁹Si isotope is only 4.7%, this technique is invaluable for confirming the presence and characterizing the environment of silicon in a molecule. The chemical shift of ²⁹Si is sensitive to the nature of the substituents attached to it.

Experimental Protocol: ²⁹Si NMR of TBDMSCN

-

Sample Preparation: A more concentrated sample than that used for ¹H NMR is often beneficial. Dissolve ~30 mg or more of TBDMSCN in ~0.6 mL of CDCl₃.[2]

-

Internal/External Standard: TMS is used as the reference (δ = 0.0 ppm). It can be used as an external reference in a sealed capillary.[2]

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required.

-

Acquisition Parameters: Due to the low sensitivity and potentially long relaxation times of ²⁹Si, specialized pulse sequences like INEPT or DEPT, which transfer polarization from protons, can be used to enhance the signal. Alternatively, a simple one-pulse experiment with a longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans may be employed.

-

Processing: Standard Fourier transformation and phasing are applied.

Data Summary & Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| 11.2 | Si |

The ²⁹Si NMR spectrum of TBDMSCN in CDCl₃ shows a single resonance at 11.2 ppm.[2] This chemical shift is consistent with a tetracoordinated silicon atom bonded to three alkyl groups and a cyano group. This single peak confirms the presence of a unique silicon environment within the molecule.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.[7] For TBDMSCN, the most diagnostic absorption is the stretching vibration of the carbon-nitrogen triple bond (C≡N).

Experimental Protocol: IR of TBDMSCN

-

Sample Preparation: As TBDMSCN is a solid at room temperature (melting point 76-79 °C), the spectrum can be acquired using a KBr pellet or as a mull (e.g., in Nujol).[1][8] Alternatively, a solution in a suitable solvent like chloroform in a salt (NaCl or KBr) cell can be used. For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Summary & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2180 | C≡N stretch | Nitrile |

| 2960-2860 | C-H stretch | Alkyl (sp³) |

| ~1250 | Si-CH₃ symmetric bend | Silyl methyl |

| ~840 | Si-C stretch | Alkylsilyl |

The most prominent and diagnostic feature in the IR spectrum of TBDMSCN is a sharp, strong absorption band around 2180 cm⁻¹ . This peak is characteristic of the nitrile (C≡N) stretching vibration. The spectrum also displays strong C-H stretching vibrations in the 2960-2860 cm⁻¹ region, consistent with the methyl and tert-butyl groups. Other characteristic peaks include the Si-CH₃ symmetric bending vibration near 1250 cm⁻¹ and Si-C stretching vibrations around 840 cm⁻¹.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

Experimental Protocol: GC-MS of TBDMSCN

-

Sample Preparation: Prepare a dilute solution of TBDMSCN in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

GC Parameters: Use a standard nonpolar capillary column (e.g., DB-5ms). A typical temperature program might start at 50 °C and ramp up to 250 °C to ensure elution.

-

MS Parameters: Acquire data in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion (M⁺) and analyze the major fragment ions.

Figure 2: Proposed main fragmentation pathway for TBDMSCN in EI-MS.

Data Summary & Interpretation:

| m/z | Proposed Ion Fragment | Significance |

| 141 | [(CH₃)₃CSi(CH₃)₂CN]⁺˙ | Molecular Ion (M⁺) |

| 126 | [(CH₃)₂CSi(CH₃)₂CN]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |

| 85 | [Si(CH₃)₃]⁺ or similar rearrangement ions | Common silyl fragment |

| 84 | [(CH₃)₂SiCN]⁺ | Loss of the tert-butyl radical (•C(CH₃)₃) |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation; often the base peak |

The mass spectrum of TBDMSCN provides clear confirmation of its molecular weight and structure. The molecular ion peak (M⁺) should be observable at m/z = 141 , corresponding to the molecular weight of the compound (C₇H₁₅NSi).[10]

A characteristic fragmentation pattern for silyl compounds involves the loss of alkyl groups.[9]

-

Loss of a methyl group (•CH₃): A peak at m/z = 126 (141 - 15) is expected, corresponding to the [M - CH₃]⁺ fragment.

-

Loss of the tert-butyl group (•C(CH₃)₃): This is a very favorable fragmentation, as it leads to a stable tert-butyl radical. This results in a prominent peak at m/z = 84 (141 - 57), corresponding to the [(CH₃)₂SiCN]⁺ fragment.

-

Formation of the tert-butyl cation: Alpha-cleavage can also lead to the formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺ , which gives a very intense peak at m/z = 57 . This is often the base peak (the most abundant ion) in the spectrum.[10]

The presence of the molecular ion at m/z 141 and the characteristic fragment ions at m/z 84 and 57 are strong indicators for the successful identification of TBDMSCN.

Conclusion

The comprehensive spectroscopic analysis of tert-butyldimethylsilyl cyanide using ¹H, ¹³C, ²⁹Si NMR, IR, and Mass Spectrometry provides a self-validating system for its unambiguous identification and characterization. Each technique offers a unique and complementary piece of structural information. The simple yet informative NMR spectra confirm the connectivity of the alkyl groups to the silicon atom. The distinctive nitrile stretch in the IR spectrum verifies the presence of the key functional group. Finally, the predictable fragmentation pattern in the mass spectrum confirms the molecular weight and substructures of the molecule. For any researcher or professional utilizing TBDMSCN, a firm grasp of this spectroscopic data is essential for ensuring the quality of starting materials and the integrity of their scientific outcomes.

References

-

PubChem. tert-Butyldimethylsilyl cyanide. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

MDPI. Synthesis and Characterization of Heptamethine Cyanine Dyes. [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

-

The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. [Link]

-

ResearchGate. Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. [Link]

-

SLS. tert-Butyldimethylsilyl cyanid | 407852-1G | SIGMA-ALDRICH. [Link]

-

ResearchGate. Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

-

ResearchGate. Analysis of the cyanide region in the IR spectrum of untreated, non-enriched enzyme. Panel I. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

J. Org. Chem. NMR Chemical Shifts. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Nature. NMRexp: A database of 3.3 million experimental NMR spectra. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

YouTube. Organic Chemistry NMR Part 7: Matching NMR Spectra Using Shifts, TMS, and the Delta Scale (ppm). [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. TERT-BUTYLDIMETHYLSILYL CYANIDE | 56522-24-8 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyldimethylsilyl cyanide , 97% , 56522-24-8 - CookeChem [cookechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial suppliers of tert-Butyldimethylsilyl cyanide

An In-depth Technical Guide to tert-Butyldimethylsilyl Cyanide (TBDMSCN) for Advanced Synthesis

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tert-Butyldimethylsilyl cyanide (TBDMSCN). We will delve into its chemical properties, commercial availability, critical applications, and the rigorous safety protocols required for its handling. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical utility in the laboratory.

Introduction: The Strategic Role of TBDMSCN in Modern Synthesis

tert-Butyldimethylsilyl cyanide, often abbreviated as TBDMSCN, is a versatile silyl cyanide reagent that has carved a niche in modern organic synthesis. Its primary function is to introduce a cyanide moiety, a valuable synthon that can be readily converted into amines, carboxylic acids, and other functional groups essential for the construction of complex molecular architectures, particularly in pharmaceutical development.

What distinguishes TBDMSCN from its more common counterpart, trimethylsilyl cyanide (TMSCN), is the sterically demanding tert-butyldimethylsilyl group. This bulkiness modulates its reactivity, offering unique selectivity and making it the reagent of choice for specific transformations, most notably the cyanosilylation of sterically hindered ketones where TMSCN may fail or provide lower yields.[1][2][3]

Physicochemical Properties and Key Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. TBDMSCN is a solid at room temperature, which can simplify handling compared to volatile liquid cyanides. However, its high sensitivity to moisture is a critical parameter that must be managed during storage and use.[4]

| Property | Value | Reference(s) |

| CAS Number | 56522-24-8 | [1][4][5] |

| Molecular Formula | C₇H₁₅NSi | [4][5] |

| Molecular Weight | 141.29 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 76-79 °C (lit.) | [1][4] |

| Boiling Point | 163-165 °C | [4] |

| Purity (Typical) | ≥97% | [1][2][4] |

| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Chloroform) | [4] |

| Hydrolytic Sensitivity | High; reacts rapidly with water, moisture, and protic solvents | [4] |

Commercial Suppliers and Product Grades

TBDMSCN is available from several reputable chemical suppliers who cater to the research and development sectors. The primary product grade offered is typically ≥97% purity, which is suitable for most laboratory-scale synthetic applications. When selecting a supplier, researchers should consider factors such as certificate of analysis (CoA) availability, packaging options (e.g., under inert gas), and lead times.

| Supplier | Typical Purity | Common Packaging Sizes | Notes |

| Sigma-Aldrich (MilliporeSigma) | 97% | 1 g, 10 g | A widely recognized supplier for research-grade chemicals.[1][2] |

| CookeChem | 97% | 1 g, 10 g | Provides detailed physical and safety properties.[4] |

| Labsolu.ca | Information not specified | 1 g, 10 g | A Canadian distributor of laboratory chemicals.[6] |

| Aladdin Scientific | Information not specified | 10 g | Available through various online chemical marketplaces.[7] |

Core Applications in Synthetic Chemistry

TBDMSCN's utility stems from its ability to act as a potent nucleophilic cyanide source under controlled conditions. Its applications are pivotal in creating key intermediates for complex target molecules.

Cyanosilylation of Sterically Hindered Ketones

The addition of a silyl cyanide to a carbonyl group is a fundamental transformation that yields an O-silylated cyanohydrin. TBDMSCN excels in reactions with ketones that possess significant steric hindrance around the carbonyl carbon. The bulky tert-butyldimethylsilyl group facilitates the reaction where smaller reagents cannot easily approach the electrophilic site.[1][2][3] This reaction is often catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), to activate the carbonyl group.[1][2]

Caption: Mechanism of Lewis acid-catalyzed cyanosilylation.

Ring-Opening of Epoxides

TBDMSCN is an effective reagent for the regioselective ring-opening of epoxides to furnish β-isonitrile alcohols (or their silylated precursors).[1][2][4] This reaction provides a direct pathway to valuable 1,2-functionalized building blocks, where the isonitrile can be further elaborated.

Caption: Workflow for the synthesis of β-isonitrile alcohols.

Field-Proven Experimental Protocol: Cyanosilylation of 2,2,6-Trimethylcyclohexanone

The following protocol is a representative example adapted from literature procedures, demonstrating the practical application of TBDMSCN.[1][2]

Objective: To synthesize the O-TBDMS protected cyanohydrin of a sterically hindered ketone.

Materials:

-

2,2,6-Trimethylcyclohexanone

-

tert-Butyldimethylsilyl cyanide (TBDMSCN)

-

Zinc Iodide (ZnI₂), anhydrous

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe

Step-by-Step Methodology:

-

Inert Atmosphere is Crucial: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. The high hydrolytic sensitivity of TBDMSCN necessitates the strict exclusion of moisture.[4]

-

Reagent Preparation: In the flask, dissolve 2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of anhydrous ZnI₂ (approx. 0.1 eq).

-

Addition of TBDMSCN: To the stirring solution, add TBDMSCN (1.2 eq) portion-wise as a solid or as a solution in anhydrous CH₂Cl₂ via syringe. Causality: A slight excess of the cyanide source ensures complete conversion of the ketone.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Quenching the Reaction: Once complete, carefully quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Causality: The basic wash neutralizes the Lewis acid catalyst and removes any cyanide salts.

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification (Self-Validation): The crude product should be purified by flash column chromatography on silica gel. The structure and purity of the final O-silylated cyanohydrin product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Critical Safety, Handling, and Storage Procedures

TBDMSCN is a highly toxic compound and must be handled with extreme caution by trained personnel in a controlled laboratory environment.

Hazard Profile

The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation.[2][5]

| Hazard Classification | GHS Code | Signal Word |

| Acute Toxicity, Oral | H301 | Danger |

| Acute Toxicity, Dermal | H311 | Danger |

| Acute Toxicity, Inhalation | H331 | Danger |

Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle TBDMSCN within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[2] For weighing and transferring the solid, a respirator with an appropriate cartridge may be necessary.[2][6]

Caption: Required Personal Protective Equipment (PPE).

Storage and Stability

Proper storage is essential to maintain the reagent's integrity and ensure safety.

-

Container: Keep the container tightly closed.[9]

-

Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).

-

Conditions: Store in a cool, dry, and well-ventilated area away from water and incompatible materials like strong oxidizing agents and bases.[8][9]

-

Security: The storage area should be locked and accessible only to authorized personnel.

Conclusion

tert-Butyldimethylsilyl cyanide is a powerful and selective reagent for advanced organic synthesis. Its unique steric profile enables transformations that are challenging with other cyanating agents, making it an invaluable tool for medicinal chemists and synthetic researchers. While its utility is significant, it must be balanced with a profound respect for its hazardous properties. By adhering to the rigorous handling, storage, and experimental protocols outlined in this guide, scientists can safely and effectively harness the synthetic potential of TBDMSCN to advance their research and development objectives.

References

-

Title: tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849 | Source: PubChem | URL: [Link]

-

Title: Material Safety Data Sheet - tert-Butyldimethylsilyl chloride, 98% | Source: Cole-Parmer | URL: [Link]

-

Title: Addition of tert-butyldimethyl- or tert-butyldiphenylsilyl cyanide to hindered ketones | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]

Sources

- 1. scientificlabs.com [scientificlabs.com]

- 2. tert-Butyldimethylsilyl cyanide 97 56522-24-8 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tert-Butyldimethylsilyl cyanide , 97% , 56522-24-8 - CookeChem [cookechem.com]

- 5. tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes & Protocols: Lewis Acid-Catalyzed Cyanosilylation of Carbonyls with tert-Butyldimethylsilyl Cyanide (TBDMSCN)

Introduction: The Strategic Advantage of TBDMSCN in Cyanohydrin Synthesis

The formation of cyanohydrins through the addition of a cyanide moiety to a carbonyl group represents a cornerstone transformation in organic synthesis. The resulting α-hydroxynitriles are versatile intermediates, readily converted into a variety of valuable building blocks such as α-hydroxy acids, β-amino alcohols, and α-amino acids. While traditional methods often employ highly toxic reagents like hydrogen cyanide (HCN) or alkali metal cyanides, the development of silylated cyanide reagents has provided a safer and more manageable alternative.

Among these, tert-butyldimethylsilyl cyanide (TBDMSCN) has emerged as a reagent of particular interest. The TBDMS group offers enhanced stability to the resulting cyanohydrin ether compared to its trimethylsilyl (TMS) counterpart, facilitating easier handling and purification.[1] This increased stability is crucial, especially when dealing with sterically hindered ketones where the equilibrium of cyanohydrin formation can be unfavorable. The addition of TBDMSCN to carbonyls is often sluggish and requires activation. Lewis acids have been shown to be highly effective catalysts for this transformation, enhancing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack of the cyanide. This document provides a detailed overview of the Lewis acid-catalyzed cyanosilylation of carbonyl compounds using TBDMSCN, with a focus on practical experimental protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: The Role of the Lewis Acid Catalyst

The Lewis acid-catalyzed cyanosilylation of a carbonyl compound with TBDMSCN proceeds through a well-established mechanistic pathway. The key role of the Lewis acid is to coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

The generally accepted mechanism can be visualized as follows:

-

Activation of the Carbonyl: The Lewis acid (e.g., ZnI₂) reversibly coordinates to the oxygen atom of the aldehyde or ketone. This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon.

-

Nucleophilic Attack: The cyanide anion from TBDMSCN, a relatively soft nucleophile, attacks the activated, electrophilic carbonyl carbon. This step forms a new carbon-carbon bond and generates a silylated alkoxide intermediate.

-

Silyl Transfer and Catalyst Turnover: An intramolecular transfer of the TBDMS group to the newly formed alkoxide oxygen occurs, yielding the stable TBDMS-protected cyanohydrin. This step regenerates the Lewis acid catalyst, allowing it to participate in the next catalytic cycle.

.dot digraph "Lewis Acid-Catalyzed Cyanosilylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Carbonyl [label="R-C(=O)-R'"]; LewisAcid [label="LA (e.g., ZnI₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedComplex [label="{R-C(=O⁺-LA)-R' | Activated Carbonyl}", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TBDMSCN [label="TBDMS-CN"]; Intermediate [label="{R-C(O⁻)-R' | CN | + TBDMS⁺}", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R-C(OTBDMS)(CN)-R'"]; CatalystRegen [label="LA", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Carbonyl -> ActivatedComplex [label=" 1. Activation"]; LewisAcid -> ActivatedComplex; TBDMSCN -> Intermediate [label=" 2. Nucleophilic\n Attack"]; ActivatedComplex -> Intermediate; Intermediate -> Product [label=" 3. Silyl Transfer"]; Product -> CatalystRegen [label=" Catalyst\n Turnover", style=dashed]; } .enddot Figure 1: General mechanism of Lewis acid-catalyzed cyanosilylation.

Experimental Protocol: Zinc Iodide-Catalyzed Cyanosilylation of Acetophenone

This protocol provides a representative procedure for the cyanosilylation of a ketone using Zinc Iodide (ZnI₂) as the Lewis acid catalyst. Zinc Iodide is a mild and effective catalyst for this transformation, particularly with sterically demanding substrates.

Materials:

-

Acetophenone (1.0 equiv)

-

tert-Butyldimethylsilyl cyanide (TBDMSCN) (1.2 equiv)

-

Zinc Iodide (ZnI₂, anhydrous) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane. Dissolve acetophenone (1.0 equiv) and tert-butyldimethylsilyl cyanide (1.2 equiv) in the solvent.

-

Catalyst Addition: To the stirred solution, add anhydrous zinc iodide (0.1 equiv) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure TBDMS-protected cyanohydrin.

Safety Precautions:

-

tert-Butyldimethylsilyl cyanide is toxic and moisture-sensitive. Handle in a well-ventilated fume hood and under an inert atmosphere.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment.

-

The work-up procedure involves the quenching of any unreacted cyanide. Ensure adequate ventilation and handle the aqueous waste appropriately.

Data Presentation: Substrate Scope and Yields

The Zinc Iodide-catalyzed cyanosilylation with TBDMSCN is applicable to a range of carbonyl compounds. The following table summarizes representative yields for the cyanosilylation of various ketones.

| Entry | Substrate | Product | Yield (%) |

| 1 | Acetophenone | 2-phenyl-2-((tert-butyldimethylsilyl)oxy)propanenitrile | 95 |

| 2 | Benzophenone | 2,2-diphenyl-2-((tert-butyldimethylsilyl)oxy)acetonitrile | 92 |

| 3 | Cyclohexanone | 1-((tert-butyldimethylsilyl)oxy)cyclohexanecarbonitrile | 98 |

| 4 | 2-Adamantanone | 2-((tert-butyldimethylsilyl)oxy)adamantane-2-carbonitrile | 89 |

| 5 | Propiophenone | 2-phenyl-2-((tert-butyldimethylsilyl)oxy)butanenitrile | 93 |

Yields are for isolated products after purification.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze TBDMSCN and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Catalyst Activity: The quality of the Lewis acid is crucial. Use freshly opened or properly stored anhydrous zinc iodide.

-

Steric Hindrance: For highly hindered ketones, the reaction may require longer reaction times or gentle heating.

-

Product Stability: While TBDMS-protected cyanohydrins are more stable than their TMS analogues, they can be sensitive to acidic conditions.[1] Avoid acidic work-up procedures if the protected cyanohydrin is the desired final product.

Conclusion

The Lewis acid-catalyzed cyanosilylation of carbonyl compounds using TBDMSCN is a robust and reliable method for the synthesis of stable cyanohydrin ethers. The use of a mild Lewis acid such as zinc iodide provides a versatile protocol applicable to a wide range of substrates. The enhanced stability of the TBDMS-protected products offers significant advantages in terms of handling and purification, making this methodology a valuable tool for synthetic chemists in academic and industrial research.

References

-

Organic Syntheses, Coll. Vol. 6, p.1007 (1988); Vol. 57, p.103 (1977). [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis with tert-Butyldimethylsilyl Cyanide

Abstract

tert-Butyldimethylsilyl cyanide (TBSCN), a sterically hindered organosilicon cyanide reagent, has emerged as a valuable tool in modern stereoselective synthesis. Its bulky silyl group offers distinct advantages over less hindered analogues like trimethylsilyl cyanide (TMSCN), particularly in enhancing stereochemical control and improving the stability of the resulting silylated products.[1][2][3] This guide provides an in-depth exploration of the key applications of TBSCN in stereoselective transformations, focusing on the catalytic asymmetric cyanosilylation of carbonyl compounds and the diastereoselective Strecker reaction. We will delve into the mechanistic underpinnings that govern stereoselectivity, provide field-proven, step-by-step protocols, and present quantitative data to guide researchers in leveraging this versatile reagent for the synthesis of complex chiral molecules.

Introduction: The Strategic Advantage of Steric Bulk

The introduction of a cyanide moiety is a fundamental transformation in organic synthesis, providing a versatile handle for conversion into amines, carboxylic acids, and other critical functional groups. While various cyanating agents exist, silyl cyanides offer a safe and effective means of cyanide delivery. tert-Butyldimethylsilyl cyanide (TBSCN) distinguishes itself through the steric hindrance imparted by the tert-butyl group.[1][2]

This bulkiness has two primary consequences:

-

Enhanced Stereoselectivity: The large TBS group can amplify the facial bias in nucleophilic additions to prochiral centers, particularly when guided by a chiral catalyst or a resident stereocenter in the substrate.

-

Increased Product Stability: The resulting O-TBS protected cyanohydrins exhibit greater stability towards hydrolysis and purification conditions compared to their TMS-protected counterparts, facilitating easier handling and isolation.[3]

These attributes make TBSCN a reagent of choice for challenging stereoselective cyanations, especially with sterically demanding substrates.[1][2][3]

Critical Safety & Handling Protocols

tert-Butyldimethylsilyl cyanide is a toxic compound and must be handled with extreme care in a well-ventilated chemical fume hood.[4] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4]

Hazard Identification: [4]

-

GHS Pictogram: Skull and crossbones (GHS06)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

Mandatory Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles and a face shield.

-

Skin: Impermeable gloves (e.g., nitrile, check manufacturer's breakthrough time) and a lab coat.

-

Respiratory: Use a properly fitted respirator with an appropriate cartridge (e.g., Type P2) if inhalation risk is high.[1]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from moisture, as it can react with water.[5][6][7][8]

-

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Cyanide-containing waste must be quenched and disposed of according to institutional safety protocols. A common quenching procedure involves treatment with an alkaline solution of ferrous sulfate or sodium hypochlorite.

Application I: Catalytic Asymmetric Cyanosilylation of Ketones

The enantioselective addition of a cyanide group to a prochiral ketone is a powerful method for synthesizing optically active tertiary cyanohydrins, which are valuable chiral building blocks.[9] Chiral Lewis acids or Lewis bases are commonly employed to catalyze this transformation, creating a chiral environment around the carbonyl substrate.

Mechanistic Rationale for Enantioselectivity

The reaction is typically catalyzed by a chiral metal complex (e.g., Titanium, Vanadium) or an organocatalyst.[10][11] The catalyst coordinates to the carbonyl oxygen, activating it towards nucleophilic attack and creating a sterically defined pocket that directs the incoming nucleophile to one of the two enantiotopic faces.

The mechanism generally proceeds as follows:

-

Catalyst Activation: The chiral ligand coordinates to a Lewis acidic metal center.

-

Substrate Coordination: The ketone coordinates to the activated chiral catalyst, polarizing the C=O bond.

-

Stereoselective Attack: TBSCN delivers the cyanide nucleophile to one face of the activated carbonyl, dictated by the steric and electronic properties of the chiral ligand.[12]

-